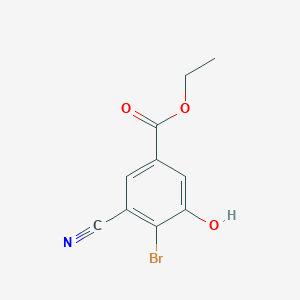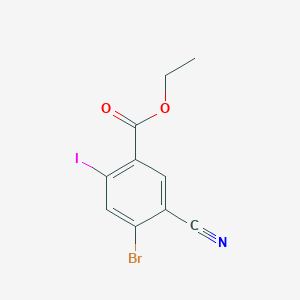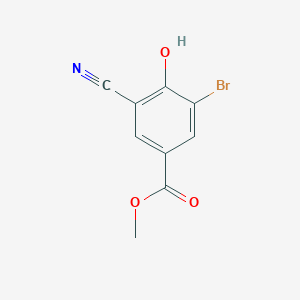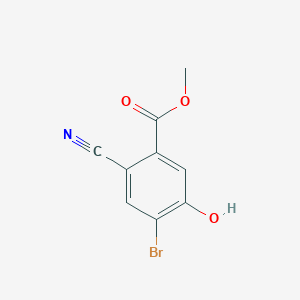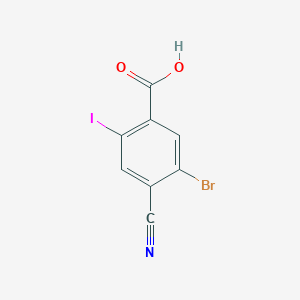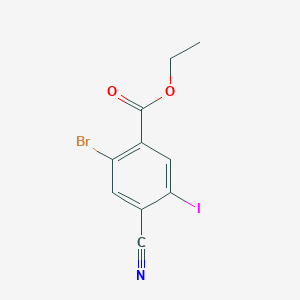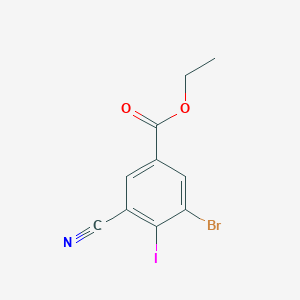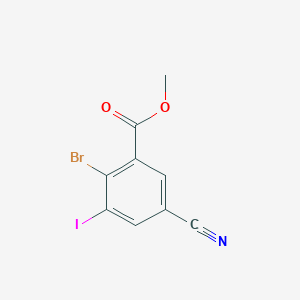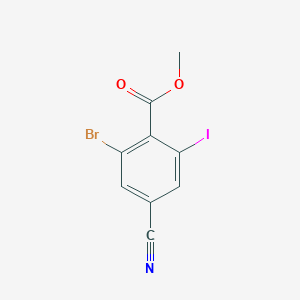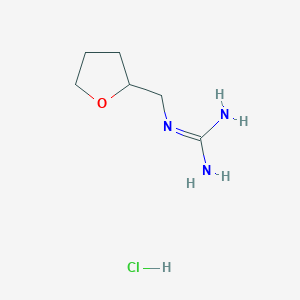
N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride
Übersicht
Beschreibung
“N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride”, also known as Furfurylguanidine hydrochloride, is a chemical compound that has been widely studied. It is a guanidine derivative .
Synthesis Analysis
A series of guanidinium chloride derivatives have been synthesized by condensation of 1,3-diaminoguanidine monohydrochloride with heteroaromatic formaldehydes in good yields . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported .Molecular Structure Analysis
The molecular weight of “this compound” is 179.65 g/mol. Guanidinium chloride crystallizes in orthorhombic space group Pbca .Chemical Reactions Analysis
Guanidinium chloride could initiate the cyclization reaction of nitrile groups at lower temperature and form more thermally stable ladder structure . Guanidinium chloride is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .Physical And Chemical Properties Analysis
Guanidinium chloride is a weak acid with a pK a of 13.6 . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules . Guanidinium chloride-based solvents have been prepared using deep eutectic solvent principles .Wissenschaftliche Forschungsanwendungen
Protein Folding and Stabilization
Guanidine hydrochloride is widely recognized for its role in protein denaturation and refolding studies. Interestingly, it has been found to induce the refolding of acid-unfolded proteins, such as apomyoglobin and cytochrome c, at low concentrations. This stabilization of the molten globule state, a partially folded protein state with secondary but not tertiary structure, highlights its utility in understanding protein folding mechanisms (Hagihara et al., 1993).
Nucleic Acid Extraction
The compound has also been employed in the isolation of eukaryotic DNA, demonstrating its utility in genetic research. Guanidine hydrochloride facilitates the rapid isolation of chromosomal DNA from a variety of tissues and cell lines, presenting a straightforward technique for DNA extraction from numerous samples (Bowtell, 1987).
Antiprotozoal Activity
Research into guanidino compounds, including derivatives structurally related to N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride, has revealed significant antiprotozoal activity. These studies have highlighted the potential of such compounds in the development of treatments for protozoal infections, with some showing efficacy against Trypanosoma rhodesiense in animal models (Das & Boykin, 1977).
Isotope Ratio Measurements
The application of guanidine hydrochloride in converting water from biological fluids to carbon dioxide for oxygen isotope ratio measurements underscores its importance in biochemical and physiological studies. This method allows for precise and accurate determination of oxygen isotope ratios in various biological samples, facilitating research into metabolic and physiological processes (Wong, Lee, & Klein, 1987).
Antifungal Activity
Polyhexamethylene guanidine hydrochloride, a cationic polymer containing guanidino groups, has demonstrated potent antifungal activity against various pathogenic fungi. Its mechanism, involving pore formation in fungal cell membranes, suggests potential applications in developing antifungal treatments and understanding fungal pathogenicity mechanisms (Choi, Kim, & Lee, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-4-5-2-1-3-10-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQPFFPXJARPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



